Cas no 72962-43-7 (Brassinolide)

브라시놀라이드(Brassinolide)는 천연 식물 호르몬인 브라시노스테로이드(brassinosteroid)의 일종으로, 작물의 생장 촉진 및 스트레스 저항성 향상에 효과적인 물질입니다. 이 화합물은 식물의 세포 분열과 신장을 촉진하며, 광합성 효율을 높여 생산량을 증가시킵니다. 또한, 고온, 가뭄, 염분 스트레스 등 다양한 환경 스트레스에 대한 내성을 강화하는 데 도움이 됩니다. 농업 분야에서 브라시놀라이드는 저농도에서도 높은 생리활성을 나타내며, 안전성과 효과성이 입증되어 친환경 농업에 활용됩니다. 특히 과수, 채소, 곡물 등 다양한 작물에 적용 가능하며, 작물 품질 향상과 수확량 증대에 기여합니다.
Brassinolide structure
Brassinolide structure
상품 이름:Brassinolide
CAS 번호:72962-43-7
MF:C28H48O6
메가와트:480.6771
MDL:MFCD00792745
CID:59405
PubChem ID:115196

Brassinolide 화학적 및 물리적 성질

이름 및 식별자

    • epibrassinolide
    • Brassinolide
    • 24-Epibrassinolide
    • 6H-Benz[c]indeno[5,4-e]oxepin-6-one, 1-[(1S,2R,3R,4S)-2,3-dihydroxy-1,4,5-trimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-, (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
    • Brassin lactone
    • Brassinolide[(2alpha,3alpha,5alpha,22R,23R,24S)-2,3,22,23-Tetrahydroxy-beta-homo-7-oxaergostan-6-one]
    • (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-1-[(1S,2R,3R,4S)-2,3-dihydroxy-1,4,5-trimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-6H-benz[c]indeno[5,4-e]oxepin-6-one
    • (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(1S,2R,3R,4S)-2,3-dihydroxy-1,4,5-trimethylhexyl]hexadecahydro-5,6-dihydroxy-7a,9a-dimethyl-3H-benzo[c]i
    • 1,6-Dioxacyclodeca-3,8-dien
    • 1,6-dioxa-cyclodeca-3,8-diene
    • brassinosteroid
    • cis,cis-1,6-Dioxa-3,8-cyclodecadien
    • R-epibrassinolide
    • (1R,2S,4S,5R,7R,11R,12R,15S,16R)-15-[(2R,3S,4S,5R)-3,4-Dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydr
    • CHOLESTAN-6-ONE DERIV
    • NSC325306
    • NSC325611
    • Epibrassinolide R
    • BCP20059
    • BCP29597
    • A923556
    • (1S,2R,4R,5
    • (1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one
    • 6H-BENZ(C)INDENO(5,4-E)OXEPIN-6-ONE, 1-(2,3-DIHYDROXY-1,4,5-TRIMETHYLHEXYL)HEXADECAHYDRO-8,9-DIHYDROXY-10A,12A-DIMETHYL-, (1R-(1.ALPHA.(1S*,2R*,3R*,4S*),3A.BETA.,3B.ALPHA.,6A.BETA.,8.BETA.,9.BETA.,10A.ALPHA.,10B.BETA.,12A.ALPHA.))-
    • (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(1S,2R,3R,4S)-2,3-dihydroxy-1,4,5-trimethylhexyl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one
    • AMY28782
    • 6H-Benz(c)indeno(5,4-e)oxepin-6-one, 1-((1S,2R,3R,4S)-2,3-dihydroxy-1,4,5-trimethylhexyl)hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-, (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
    • SCHEMBL119753
    • C08814
    • NSC 325306
    • Y9IQ1L53OX
    • 3H-benz[c]indeno[5,4-e]oxepin-3-one, 10-[(1S,2R,3R,4S)-2,3-dihydroxy-1,4,5-trimethylhexyl]hexadecahydro-5,6-dihydroxy-7a,9a-dimethyl-, (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-
    • HY-N0273
    • 6H-Benz[c]indeno[5,4-e]oxepin-6-one, 1-(2,3-dihydroxy-1,4,5-trimethylhexyl)hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-, [1R-[1alpha(1S*,2R*,3R*,4S*),3abeta,3balpha,6abeta,8beta,9beta,10aalpha,10bbet
    • Q4957954
    • AKOS030526175
    • 22R,23R,24R-2alpha,3alpha,22,23-Tetrahydroxy-B-homo-7-oxa-5alpha-ergostan-6-one
    • MFCD00792745
    • 1ST000975
    • B-Homo-7-oxaergostan-6-one, 2,3,22,23-tetrahydroxy-, (2alpha,3alpha,5alpha,22R,23R,24S)-
    • UNII-Y9IQ1L53OX
    • (22R,23R)-2alpha,3alpha,22,23-tetrahydroxy-7a-homo-7-oxa-5alpha-campestan-6-one
    • (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one
    • s3882
    • NSC-325306
    • 2alpha,3alpha,22,23-tetrahydroxy-24-methyl-B-homo-7-oxa-5alpha-cholestan-6-one
    • 2alpha,3alpha,22R,23R-tetrahydroxy-6,7-seco-5-campestano-6,7-lactone
    • a,12aalpha]]-
    • 72962-43-7
    • LMST01140001
    • Brassinolide >90%
    • (2alpha,3alpha,5alpha,22R,23R,24S)-2,3,22,23-Tetrahydroxy-B-homo-7-oxaergostan-6-one
    • CCG-269555
    • DTXSID0039699
    • 2alpha,3alpha,22alpha,23alpha-Tetrahydroxy-24alpha-methyl-B-homo-7-oxa-5alpha-cholestan-6-one
    • (22R,23R)-2alpha,3alpha,22,23-tetrahydroxy-6,7-seco-5alpha-campestano-6,7-lactone
    • BRASSINOLIDE [MI]
    • (2.ALPHA.,3.ALPHA.,5.ALPHA.,22R,23R,24S)-2,3,22,23-TETRAHYDROXY-B-HOMO-7-OXAERGOSTAN-6-ONE
    • 6H-Benz[c]indeno[5,4-e]oxepin-6-one, 1-[(1S,2R,3R,4S)-2,3-dihydroxy-1,4,5-trimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-, (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)- (9CI)
    • CS-1486
    • CHEBI:28277
    • NS00122413
    • 24-epi-brassinolide
    • 78821-42-8
    • DTXCID8019699
    • brassinolide, (2alpha,3alpha,5alpha,22S,23S)-isomer
    • brassinolide, (2alpha,3alpha,5alpha.22R,23R)-isomer
    • 2alpha-3alpha,22R,23R-tetrahydroxy-24-methyl-6,7-s-5alpha-cholestano-6,7-lactone
    • (22R,23R)-2a,3a,22,23-Tetrahydroxy-6,7-seco-5a-campestano-6,7-lactone
    • EpibrassinolideBrassin lactone; 2alpha,3alpha,22alpha,23alpha-Tetrahydroxy-24alpha-methyl-B-homo-7-oxa-5alpha-cholestan-6-one
    • IXVMHGVQKLDRKH-KNBKMWSGSA-N
    • 6H-BENZ(C)INDENO(5,4-E)OXEPIN-6-ONE, 1-(2,3-DIHYDROXY-1,4,5-TRIMETHYLHEXYL)HEXADECAHYDRO-8,9-DIHYDROXY-10A,12A-DIMETHYL-, (1R-(1ALPHA(1S*,2R*,3R*,4S*),3ABETA,3BALPHA,6ABETA,8BETA,9BETA,10AALPHA,10BBETA,12AALPHA))-
    • MDL: MFCD00792745
    • 인치: 1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3
    • InChIKey: IXVMHGVQKLDRKH-UHFFFAOYSA-N
    • 미소: O1C(C2([H])C([H])([H])C([H])(C([H])(C([H])([H])C2(C([H])([H])[H])C2([H])C([H])([H])C([H])([H])C3(C([H])([H])[H])C([H])(C([H])(C([H])([H])[H])C([H])(C([H])(C([H])(C([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H])O[H])O[H])C([H])([H])C([H])([H])C3([H])C2([H])C1([H])[H])O[H])O[H])=O

계산된 속성

  • 정밀분자량: 480.345089g/mol
  • 표면전하: 0
  • XLogP3: 4.8
  • 수소 결합 공급체 수량: 4
  • 수소 결합 수용체 수량: 6
  • 회전 가능한 화학 키 수량: 5
  • 동위원소 질량: 480.345089g/mol
  • 단일 동위원소 질량: 480.345089g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 107Ų
  • 중원자 수량: 34
  • 복잡도: 755
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 13
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 표면전하: 0
  • 분자량: 480.7
  • 상호 변형 이기종 수량: 2

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.141
  • 융해점: 200-204?C
  • 비등점: 633.7℃/760mmHg
  • 플래시 포인트: 633.7 oC at 760 mmHg
  • 굴절률: 1.535
  • 용해도: 生物体外In Vitro:DMSO溶解度≥ 5.2 mg/mL(10.82 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 107.22000
  • LogP: 3.39000
  • 용해성: 메탄올, 에탄올, 테트라하이드로푸란, 아세톤 등 유기용제에 쉽게 용해된다.
  • 비선광도: D27 +16°

Brassinolide 보안 정보

  • 신호어:Warning
  • 피해 선언: H302
  • 경고성 성명: P280-P305+P351+P338
  • WGK 독일:3
  • 보안 지침: 24/25
  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Brassinolide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R140254-50mg
Brassinolide
72962-43-7 90%
50mg
¥956 2024-05-21
eNovation Chemicals LLC
Y1106429-1g
Brassinolide
72962-43-7 95%
1g
$400 2024-07-23
TargetMol Chemicals
T3151-50 mg
Brassinolide
72962-43-7 99.62%
50mg
¥ 1,824 2023-07-11
MedChemExpress
HY-N0273-10mM*1 mL in DMSO
Brassinolide
72962-43-7 98.98%
10mM*1 mL in DMSO
¥530 2024-05-25
TRC
B677050-25mg
Brassinolide >90%
72962-43-7
25mg
$ 230.00 2023-09-08
TRC
B677050-100mg
Brassinolide >90%
72962-43-7
100mg
$ 656.00 2023-04-18
ChemScence
CS-1486-5mg
Brassinolide
72962-43-7 98.05%
5mg
$72.0 2022-04-26
abcr
AB494005-25 mg
Brassinolide, 95%; .
72962-43-7 95%
25mg
€330.30 2023-06-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci7506-10mg
Brassinolide
72962-43-7 98%
10mg
¥592.00 2023-09-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B131571-50mg
Brassinolide
72962-43-7 ≥90.0%
50mg
¥1329.90 2023-09-04

Brassinolide 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:72962-43-7)Brassinolide
sfd12199
순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:72962-43-7)Brassinolide
A1231035
순결:99%
재다:50mg
가격 ($):649